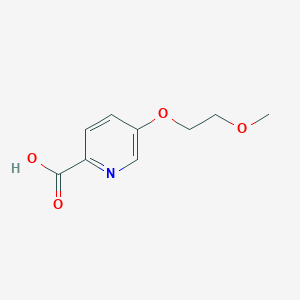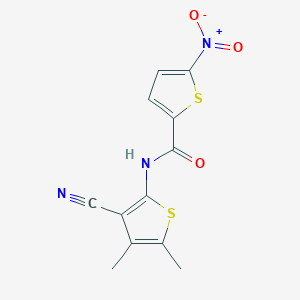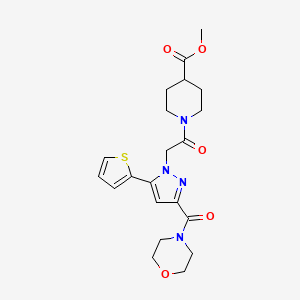![molecular formula C16H13N3O4 B2963069 3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-02-2](/img/structure/B2963069.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[3,2-d]pyrimidine derivative. Pyrido[3,2-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrimidine ring fused to a pyridine ring. This structure is a common feature in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the pyrido[3,2-d]pyrimidine moiety, and the 1,3-benzodioxol-5-ylmethyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrido[3,2-d]pyrimidine and 1,3-benzodioxol moieties. These groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the pyrido[3,2-d]pyrimidine and 1,3-benzodioxol moieties .Aplicaciones Científicas De Investigación
Catalytic Properties and Antitumor Activities
One study reports the synthesis and characterization of pyrimidine derivatives-based coordination complexes, which have demonstrated significant catalytic properties and antitumor activities. These complexes exhibit diverse three-dimensional (3D) topologies based on hydrogen bonding and are effective in the catalysis of methyl blue decolorization and the oxidation of benzyl alcohol to benzaldehyde. Notably, one complex showed antitumor activity against HepG2 cells, presenting a promising avenue for developing new antitumor agents (Lu et al., 2015).
Synthesis of Antithrombotic Compounds
Another research effort focused on the synthesis of new antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, starting from the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester. This work highlights the potential of pyrimidine derivatives in the development of therapeutics with favorable cerebral and peripheral effects, indicating a new direction for antithrombotic drug discovery (Furrer et al., 1994).
Urease Inhibition
Research into 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives has unveiled compounds with significant urease inhibition activity. This discovery is crucial for addressing diseases related to urease activity, providing a basis for further pharmaceutical development (Rauf et al., 2010).
Structural and Spectral Exploration
The efficient synthesis and detailed structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been documented. These compounds' electronic structures, analyzed through density functional theory (DFT) and time-dependent (TD-DFT) computation, offer valuable insights into their potential applications in material science and drug design (Ashraf et al., 2019).
Novel Synthesis Methods
A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, broadening the scope for creating heterocycles important in pharmaceutical chemistry. These compounds have shown antibacterial, fungicidal activity, and potential as neuropeptide S receptor antagonists and antiallergic agents, underscoring the versatility of pyrimidine derivatives in medicinal chemistry (Osyanin et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-18-11-3-2-6-17-14(11)15(20)19(16(18)21)8-10-4-5-12-13(7-10)23-9-22-12/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGFPLKETXPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2962986.png)
![2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2962992.png)
![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2962996.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2962997.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2962998.png)


![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)
![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)
![N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2963005.png)

